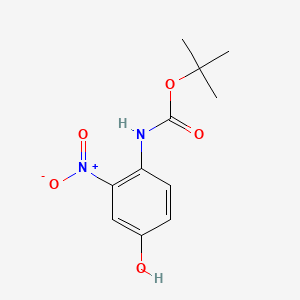
tert-Butyl (4-hydroxy-2-nitrophenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (4-hydroxy-2-nitrophenyl)carbamate is a chemical compound with the molecular formula C11H14N2O5 and a molecular weight of 254.24 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a tert-butyl group, a hydroxy group, and a nitro group attached to a phenyl ring, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
tert-Butyl (4-hydroxy-2-nitrophenyl)carbamate can be synthesized through several methods. One common approach involves the reaction of 4-hydroxy-2-nitroaniline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium carbonate or cesium carbonate . The reaction typically takes place in an organic solvent like dichloromethane or tetrahydrofuran at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions, ensuring high yield and purity of the final product. The compound is then subjected to rigorous quality control measures to meet industry standards.
化学反応の分析
Types of Reactions
tert-Butyl (4-hydroxy-2-nitrophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in acidic conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.
Major Products Formed
Oxidation: Formation of tert-butyl (4-oxo-2-nitrophenyl)carbamate.
Reduction: Formation of tert-butyl (4-hydroxy-2-aminophenyl)carbamate.
Substitution: Formation of tert-butyl (4-alkoxy-2-nitrophenyl)carbamate or tert-butyl (4-acetoxy-2-nitrophenyl)carbamate.
科学的研究の応用
tert-Butyl (4-hydroxy-2-nitrophenyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various derivatives for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions. It is used to investigate the effects of chemical modifications on biological activity.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities. It is also used in drug development and formulation studies.
Industry: Utilized in the production of specialty chemicals and materials. It is used as an intermediate in the synthesis of dyes, pigments, and polymers.
作用機序
The mechanism of action of tert-Butyl (4-hydroxy-2-nitrophenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
tert-Butyl (4-hydroxy-2-nitrophenyl)carbamate can be compared with other similar compounds, such as:
4-Hydroxy-2-nitrobenzamide: Similar structure but lacks the tert-butyl group.
4-Methyl-5-nitrobenzene-1,2-diol: Contains a methyl group instead of a tert-butyl group.
2-Methoxy-3-nitrophenol: Contains a methoxy group instead of a hydroxy group.
3-Hydroxy-5-nitrobenzoic acid: Contains a carboxylic acid group instead of a carbamate group.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs .
特性
IUPAC Name |
tert-butyl N-(4-hydroxy-2-nitrophenyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O5/c1-11(2,3)18-10(15)12-8-5-4-7(14)6-9(8)13(16)17/h4-6,14H,1-3H3,(H,12,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLGKSSMRZFWQMD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)O)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701165553 |
Source


|
| Record name | Carbamic acid, (4-hydroxy-2-nitrophenyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701165553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201811-20-3 |
Source


|
| Record name | Carbamic acid, (4-hydroxy-2-nitrophenyl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=201811-20-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, (4-hydroxy-2-nitrophenyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701165553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
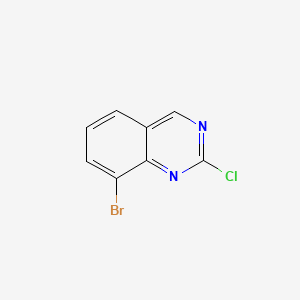
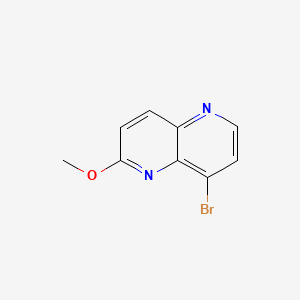
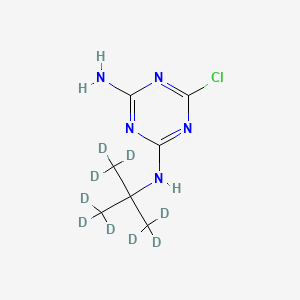
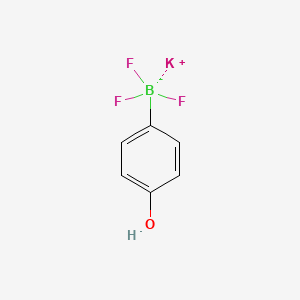
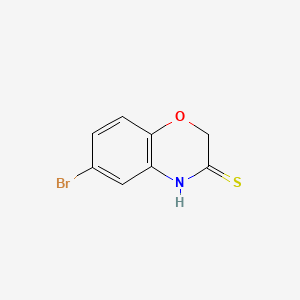
![[4-(Hydroxymethyl)pyridin-3-yl]methanol](/img/structure/B592073.png)
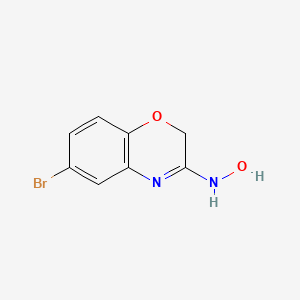
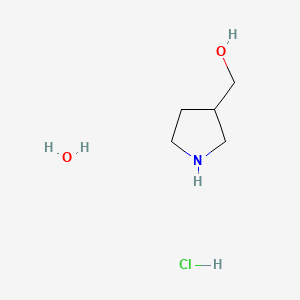
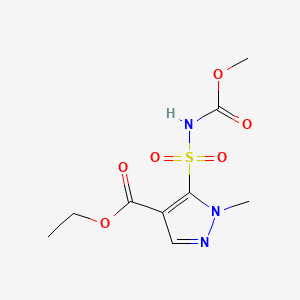


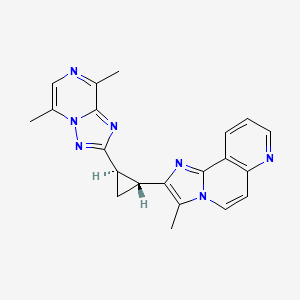

![6-N-[4,5-Dimethyl-thiazol-2-yl]-aminopyridazine 3-Carboxylic Acid](/img/structure/B592087.png)
